5-Bromo-3-fluoro-N-hydroxy-2-nitrobenzimidamide
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Overview
Description
5-Bromo-3-fluoro-N-hydroxy-2-nitrobenzimidamide is a complex organic compound with a unique structure that includes bromine, fluorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-fluoro-N-hydroxy-2-nitrobenzimidamide typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a brominated aromatic compound, followed by fluorination and subsequent amidation to introduce the hydroxy and nitro groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-fluoro-N-hydroxy-2-nitrobenzimidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of bromine or fluorine .
Scientific Research Applications
5-Bromo-3-fluoro-N-hydroxy-2-nitrobenzimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-N-hydroxy-2-nitrobenzimidamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-fluoro-2-nitropyridine
- 5-Bromo-2-nitropyridine
- 5-Bromo-3-fluoropyridine-2-carbonitrile
- 3-Bromo-2-fluoro-5-nitrobenzoic acid
Uniqueness
5-Bromo-3-fluoro-N-hydroxy-2-nitrobenzimidamide is unique due to the presence of both hydroxy and nitro groups on the same aromatic ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is less common in similar compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C7H5BrFN3O3 |
---|---|
Molecular Weight |
278.04 g/mol |
IUPAC Name |
5-bromo-3-fluoro-N'-hydroxy-2-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C7H5BrFN3O3/c8-3-1-4(7(10)11-13)6(12(14)15)5(9)2-3/h1-2,13H,(H2,10,11) |
InChI Key |
ROLNVAASBHNHHN-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1/C(=N/O)/N)[N+](=O)[O-])F)Br |
Canonical SMILES |
C1=C(C=C(C(=C1C(=NO)N)[N+](=O)[O-])F)Br |
Origin of Product |
United States |
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